molecular formula C7H4F3N3O B13930378 5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarbonitrile

5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarbonitrile

Cat. No.: B13930378
M. Wt: 203.12 g/mol
InChI Key: WTCGUYCXFMBCJI-UHFFFAOYSA-N
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Description

5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarbonitrile is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarbonitrile typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, which undergo various functional group transformations such as nitration, reduction, and substitution reactions. Specific reagents and catalysts are used to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production. Advanced techniques like microwave-assisted synthesis or catalytic processes might be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,6-dihydro-6-oxo-3-methyl-2-pyridinecarbonitrile
  • 5-Amino-1,6-dihydro-6-oxo-3-ethyl-2-pyridinecarbonitrile
  • 5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarboxamide

Uniqueness

The presence of the trifluoromethyl group in 5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarbonitrile imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a valuable compound for various applications.

Properties

Molecular Formula

C7H4F3N3O

Molecular Weight

203.12 g/mol

IUPAC Name

5-amino-6-oxo-3-(trifluoromethyl)-1H-pyridine-2-carbonitrile

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)3-1-4(12)6(14)13-5(3)2-11/h1H,12H2,(H,13,14)

InChI Key

WTCGUYCXFMBCJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1C(F)(F)F)C#N)N

Origin of Product

United States

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